N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide

Description

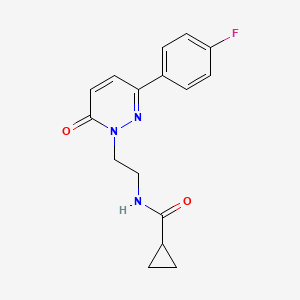

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide is a pyridazinone derivative characterized by a 6-oxopyridazinone core substituted with a 4-fluorophenyl group at the 3-position. The ethyl chain linking the pyridazinone ring to the cyclopropanecarboxamide moiety distinguishes it from related compounds. Its molecular formula is inferred as C₁₆H₁₇FN₃O₂ (molecular weight ≈ 299.33 g/mol), based on structural analogs such as N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)cyclopropanecarboxamide (C₁₇H₁₉N₃O₂, MW 297.35) from . The fluorine atom enhances lipophilicity and metabolic stability, while the cyclopropane group introduces steric constraints that may influence binding interactions .

Properties

IUPAC Name |

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O2/c17-13-5-3-11(4-6-13)14-7-8-15(21)20(19-14)10-9-18-16(22)12-1-2-12/h3-8,12H,1-2,9-10H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEDHUOGBKOUKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The exact mode of action of the compound is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.

Biological Activity

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, synthesis, biological mechanisms, and relevant case studies.

- Molecular Formula : C18H15FN4O2

- Molecular Weight : 338.34 g/mol

- CAS Number : 1224167-66-1

- Structure : The compound features a cyclopropanecarboxamide moiety linked to a pyridazine derivative substituted with a fluorophenyl group.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyridazine Core : Utilizing appropriate precursors and cyclization reactions.

- Introduction of the Fluorophenyl Group : Achieved through substitution reactions with fluorinated compounds.

- Cyclopropanecarboxamide Formation : Final amidation step using cyclopropane derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression, particularly histone deacetylases (HDACs), which play a crucial role in epigenetic regulation.

- Receptor Modulation : It can modulate receptor activities, influencing cellular signaling pathways critical for tumor growth and survival.

Antitumor Activity

Recent studies have demonstrated the compound's potential antitumor effects. For instance, in vitro assays revealed that it exhibits significant cytotoxicity against various cancer cell lines, including:

- HepG2 (liver cancer) : IC50 values indicated potent antiproliferative activity.

- MDA-MB-231 (breast cancer) and other lines showed similar trends.

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 1.30 |

| MDA-MB-231 | 2.50 |

| A2780 (ovarian) | 3.00 |

Case Studies

-

Apoptosis Induction : Flow cytometry analyses showed that treatment with the compound led to increased apoptosis rates in HepG2 cells, supporting its role as an anticancer agent.

- Apoptosis rates increased from 5.83% (control) to 28.83% (at 9 μM concentration).

-

Cell Cycle Arrest : The compound induced G2/M phase arrest in cancer cells, which is crucial for halting tumor progression.

- Percentage of cells in G2/M phase increased significantly with higher concentrations.

Comparison with Similar Compounds

Table 2: Spectroscopic Data Comparison

Key Findings:

- The IR spectra of pyridazinone derivatives consistently show C=O stretches near 1660 cm⁻¹, confirming the presence of carboxamide and ketone groups .

- In ¹H-NMR, the cyclopropane protons (δ 0.8–1.5) and aromatic protons (δ 6.8–8.0) are critical identifiers for these compounds. Fluorine substituents (e.g., in the target and 6g ) deshield adjacent protons, shifting signals downfield .

Functional Implications

- The fluorine atom in the target compound may enhance CNS penetration compared to non-fluorinated analogs .

- Metabolic Stability : The cyclopropane group in the target compound and ’s furopyridine derivative may reduce metabolic degradation by cytochrome P450 enzymes, improving pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.